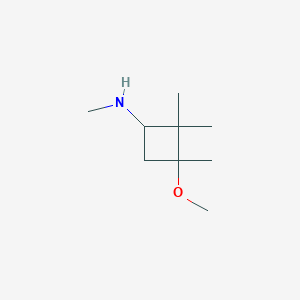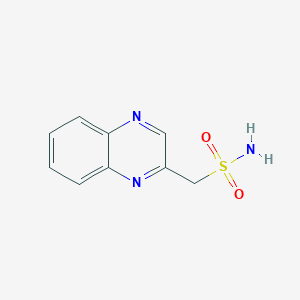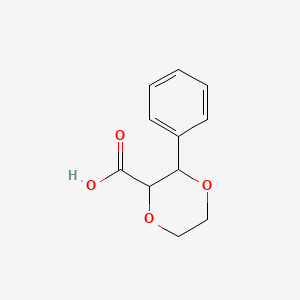
3-Phenyl-1,4-dioxane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenyl-1,4-dioxane-2-carboxylic acid is an organic compound with the molecular formula C11H12O4 It is characterized by a dioxane ring substituted with a phenyl group and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-1,4-dioxane-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of phenylacetic acid with ethylene glycol in the presence of an acid catalyst to form the dioxane ring. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often employed to facilitate the cyclization process.
化学反応の分析
Types of Reactions: 3-Phenyl-1,4-dioxane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products:
Oxidation: Formation of phenylglyoxylic acid or benzaldehyde.
Reduction: Formation of 3-phenyl-1,4-dioxane-2-methanol.
Substitution: Formation of halogenated derivatives such as 3-(4-bromophenyl)-1,4-dioxane-2-carboxylic acid.
科学的研究の応用
3-Phenyl-1,4-dioxane-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 3-Phenyl-1,4-dioxane-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dioxane ring and phenyl group can facilitate binding to hydrophobic pockets in proteins, influencing their function.
類似化合物との比較
3-Phenyl-1,2-dioxane-2-carboxylic acid: Similar structure but with a different ring configuration.
3-Phenyl-1,4-dioxane-2-methanol: A reduced form of the carboxylic acid derivative.
3-Phenyl-1,4-dioxane-2-acetic acid: Another derivative with an acetic acid group instead of a carboxylic acid group.
Uniqueness: 3-Phenyl-1,4-dioxane-2-carboxylic acid is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry.
特性
分子式 |
C11H12O4 |
|---|---|
分子量 |
208.21 g/mol |
IUPAC名 |
3-phenyl-1,4-dioxane-2-carboxylic acid |
InChI |
InChI=1S/C11H12O4/c12-11(13)10-9(14-6-7-15-10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,13) |
InChIキー |
OZVZMPDVUMTGKV-UHFFFAOYSA-N |
正規SMILES |
C1COC(C(O1)C2=CC=CC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Azetidin-3-yl)formamido]-2-ethylbutanamide](/img/structure/B15229462.png)

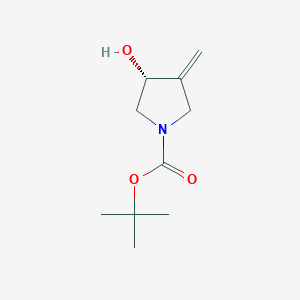

![6-methyl-1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B15229491.png)
![3-(3-Chlorophenyl)-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B15229500.png)

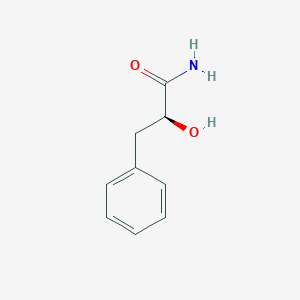

![1-(Thiazolo[5,4-b]pyridin-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B15229541.png)
![2-(7-Acetyl-5-oxo-2,3,5,6-tetrahydropyrrolo[2,1-b]thiazol-6-yl)acetic acid](/img/structure/B15229547.png)
